molecular formula C17H11BrClFN4O2S2 B2752298 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide CAS No. 391869-35-5

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

Cat. No. B2752298
CAS RN: 391869-35-5
M. Wt: 501.77
InChI Key: GOIBVPBWIIZFDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bromophenyl group, a thiadiazole ring, and a fluorobenzamide group . It’s worth noting that similar compounds have been synthesized and studied for their antimicrobial and antiproliferative activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods . For instance, 4-bromo acetophenone and vetraldehyde were reacted to produce a chalcone, which was then reacted with malononitrile to yield alkoxypyridine compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a chalcone was reacted with malononitrile in methanol or ethanol to yield unexpected alkoxypyridine compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimicrobial Applications

Research has revealed the potential of thiadiazole derivatives, including compounds structurally related to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide, in antimicrobial applications. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains. This suggests that modifications of the thiadiazole core can significantly influence antimicrobial efficacy, highlighting the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

Several studies have explored the anticancer potential of fluorine-containing thiadiazole compounds. Bhat et al. (2004) reported on the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, noting in vitro anticancer activity in a subset of these compounds. This indicates the value of incorporating fluorine and thiadiazole elements into molecular frameworks for anticancer drug development (Bhat, Prasad, Poojary, & Holla, 2004).

Pharmacological Properties

Compounds bearing a thiadiazole moiety have been studied for their varied pharmacological properties, including anticonvulsant effects. Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showing considerable anticonvulsant activity in animal models. This underscores the potential of thiadiazole derivatives in modulating neurological pathways and treating related disorders (Faizi, Jahani, Ebadi, et al., 2017).

Molecular Interactions and Design

Understanding the molecular interactions and design principles of thiadiazole derivatives can aid in the development of new compounds with enhanced biological activities. El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, offering insights into how structural modifications affect molecular properties and potential biological activities. This research highlights the importance of detailed molecular analysis in the design of new therapeutic agents (El-Emam, Kumar, Janani, et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds involves their antimicrobial and anticancer activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Future Directions

The future directions for similar compounds involve further study of their pharmacological activities . These compounds have potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN4O2S2/c18-9-4-6-10(7-5-9)21-13(25)8-27-17-24-23-16(28-17)22-15(26)14-11(19)2-1-3-12(14)20/h1-7H,8H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIBVPBWIIZFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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